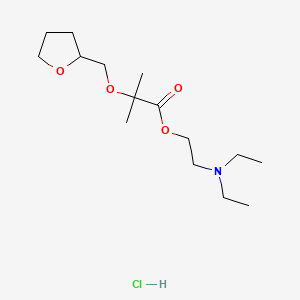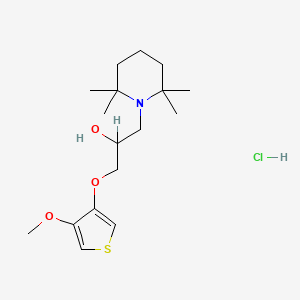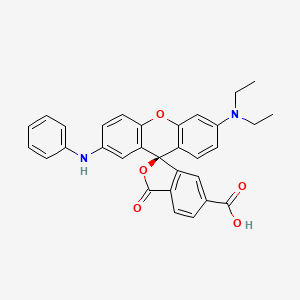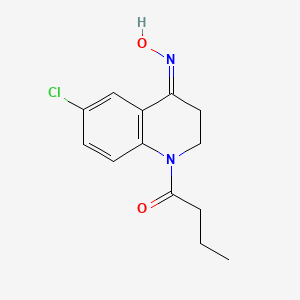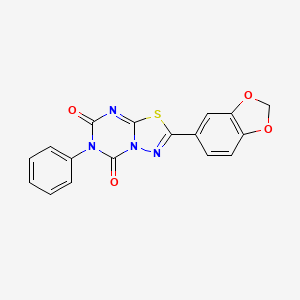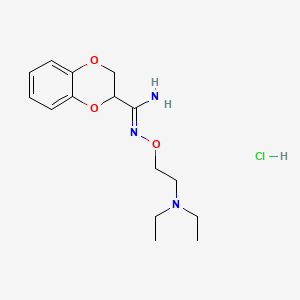
2,3-Dihydro-N-(2-(diethylamino)ethoxy)-1,4-benzodioxin-2-carboximidamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-N-(2-(diethylamino)ethoxy)-1,4-benzodioxin-2-carboximidamide monohydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzodioxin ring system, which is known for its biological activity and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-N-(2-(diethylamino)ethoxy)-1,4-benzodioxin-2-carboximidamide monohydrochloride typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include boron hydrides for reduction and methanesulfonic acid for cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-N-(2-(diethylamino)ethoxy)-1,4-benzodioxin-2-carboximidamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzodioxin ring or the carboximidamide moiety.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Applications De Recherche Scientifique
2,3-Dihydro-N-(2-(diethylamino)ethoxy)-1,4-benzodioxin-2-carboximidamide monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its neuroprotective and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-N-(2-(diethylamino)ethoxy)-1,4-benzodioxin-2-carboximidamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzodioxin derivatives and related heterocyclic compounds such as:
- 2,3-Dihydroindole derivatives
- 2-chloromelatonin
- Indole-3-acetic acid
Uniqueness
What sets 2,3-Dihydro-N-(2-(diethylamino)ethoxy)-1,4-benzodioxin-2-carboximidamide monohydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Propriétés
Numéro CAS |
147017-70-7 |
|---|---|
Formule moléculaire |
C15H24ClN3O3 |
Poids moléculaire |
329.82 g/mol |
Nom IUPAC |
N'-[2-(diethylamino)ethoxy]-2,3-dihydro-1,4-benzodioxine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C15H23N3O3.ClH/c1-3-18(4-2)9-10-20-17-15(16)14-11-19-12-7-5-6-8-13(12)21-14;/h5-8,14H,3-4,9-11H2,1-2H3,(H2,16,17);1H |
Clé InChI |
VGCYSQHQVXVFFM-UHFFFAOYSA-N |
SMILES isomérique |
CCN(CC)CCO/N=C(/C1COC2=CC=CC=C2O1)\N.Cl |
SMILES canonique |
CCN(CC)CCON=C(C1COC2=CC=CC=C2O1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


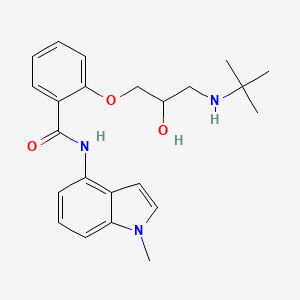

![4,11,13-trimethyl-5-(2-morpholin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12755706.png)

